Acetic acid--[(2R,3R)-3-methyloxiran-2-yl]methanol (1/1)
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Overview
Description
Acetic acid–[(2R,3R)-3-methyloxiran-2-yl]methanol (1/1) is a chemical compound that combines the properties of acetic acid and a specific epoxide derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–[(2R,3R)-3-methyloxiran-2-yl]methanol typically involves the reaction of acetic acid with [(2R,3R)-3-methyloxiran-2-yl]methanol. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetic acid–[(2R,3R)-3-methyloxiran-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Acetic acid–[(2R,3R)-3-methyloxiran-2-yl]methanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of acetic acid–[(2R,3R)-3-methyloxiran-2-yl]methanol involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participate in catalytic cycles, and influence various biochemical pathways. The exact mechanism depends on the context in which the compound is used and the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in industry and research.
Methanol: A simple alcohol used as a solvent and chemical feedstock.
Epoxides: Compounds containing an oxirane ring, used in various chemical reactions.
Uniqueness
Acetic acid–[(2R,3R)-3-methyloxiran-2-yl]methanol is unique due to its combination of an acetic acid moiety with an epoxide group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications .
Properties
CAS No. |
871314-06-6 |
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Molecular Formula |
C6H12O4 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
acetic acid;[(2R,3R)-3-methyloxiran-2-yl]methanol |
InChI |
InChI=1S/C4H8O2.C2H4O2/c1-3-4(2-5)6-3;1-2(3)4/h3-5H,2H2,1H3;1H3,(H,3,4)/t3-,4-;/m1./s1 |
InChI Key |
LIRMJFFHICLGSX-VKKIDBQXSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](O1)CO.CC(=O)O |
Canonical SMILES |
CC1C(O1)CO.CC(=O)O |
Origin of Product |
United States |
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